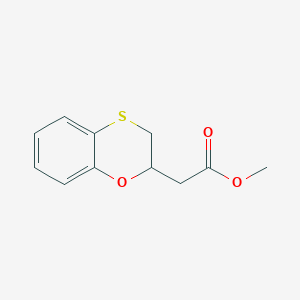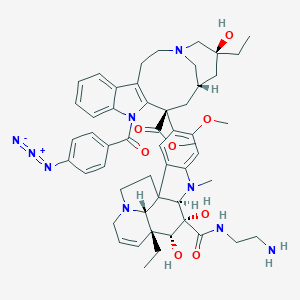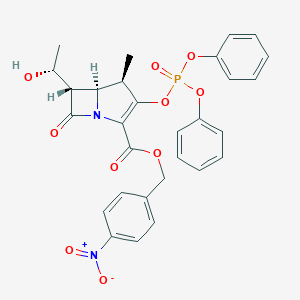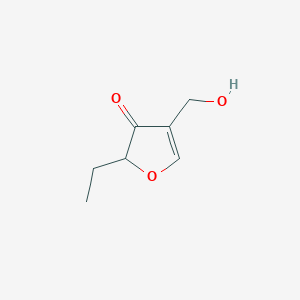
2-Méthyl-2-phénylsuccinimide
Vue d'ensemble
Description
Normesuximide is a metabolite of the calcium channel succinimide antiepileptic drug Methsuximide . It has a molecular formula of C11H11NO2 and a molecular weight of 189.21 .
Synthesis Analysis
While specific synthesis methods for Normesuximide were not found, N-hydroxysuccinimide (NHS) esters are commonly used in many different bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .Molecular Structure Analysis
The molecular structure of Normesuximide is represented by the formula C11H11NO2 . For a more detailed structural analysis, techniques such as hydrophilic interaction chromatography (HILIC) can be used .Chemical Reactions Analysis
While specific chemical reactions involving Normesuximide were not found, it’s important to note that the impact of data augmentation depends on the prediction task and on the metric used to evaluate the model performance .Physical And Chemical Properties Analysis
Normesuximide has a molecular weight of 189.21 and a molecular formula of C11H11NO2 . For a more comprehensive analysis of its physical and chemical properties, techniques such as those outlined in the Handbook of Medicinal Chemistry can be used .Applications De Recherche Scientifique
Médicament anticonvulsivant
La Normesuximide est un métabolite du médicament antiépileptique succinimide du canal calcique, la Méthsuximide . Elle est utilisée comme médicament anticonvulsivant, en particulier dans le traitement de l'épilepsie .
Traitement des crises d'absence
La Normesuximide, ainsi que l'Éthosuximide et la Méthsuximide, sont des membres de la famille des succinimides et sont utilisés dans le traitement des crises d'absence chez les enfants et les adolescents . Lorsque d'autres traitements de première intention échouent, la Normesuximide peut être une thérapie adjuvante pour l'épilepsie avec des crises myocloniques juvéniles et des crises myocloniques astatistiques .
Études pharmacocinétiques
La Normesuximide est utilisée dans les études pharmacocinétiques. Une méthode UPLC-MS/MS rapide, robuste, sensible et simple pour quantifier la Méthsuximide (Ms) et la N-déméthyl méthsuximide/Normesuximide (MsMET) dans le plasma humain a été développée et validée pour une application dans une étude pharmacocinétique .
Surveillance thérapeutique des médicaments
Une surveillance thérapeutique des médicaments étendue nécessite une méthode analytique pour la quantification efficace et sensible des analytes d'intérêt en pharmacologie clinique. La Normesuximide est l'un de ces analytes qui peuvent être quantifiés à l'aide d'une méthode UPLC-MS/MS .
Recherche en chimie organique
La Normesuximide, étant un composé organique, est utilisée dans la recherche en chimie organique. Elle est souvent utilisée comme réactif ou comme matière de départ dans diverses réactions chimiques .
Science avancée des batteries
Il y a mention de la Normesuximide dans le contexte de la science avancée des batteries
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of Normesuximide is the T-type voltage-sensitive calcium channels (VSCC) . These channels mediate the entry of calcium ions into excitable cells and are involved in a variety of calcium-dependent processes .
Mode of Action
Normesuximide binds to the T-type VSCCs, thereby modulating the entry of calcium ions . This interaction results in the suppression of paroxysmal spike-and-wave patterns associated with lapses of consciousness in absence seizures .
Biochemical Pathways
It is known that the compound’s action on t-type vsccs influences calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division, and cell death .
Pharmacokinetics
Normesuximide is almost completely absorbed after oral administration . About 80% of the compound undergoes extensive and predominantly cytochrome P450-mediated metabolism in the liver, and the remainder is excreted unchanged in the urine . Thus, dose adjustments may need to be realized in light of renal or hepatic malfunction . It significantly passes into breast milk, crosses the placenta, and has been associated with a higher risk of congenital malformations in individuals exposed in utero .
Result of Action
The molecular and cellular effects of Normesuximide’s action primarily manifest as an increase in the seizure threshold . By suppressing paroxysmal spike-and-wave patterns, the compound helps control absence (petit mal) seizures .
Action Environment
The action, efficacy, and stability of Normesuximide can be influenced by various environmental factors. For instance, the compound’s clearance is increased in individuals treated with further P450 enzyme-inducing drugs, resulting in lower plasma levels of Normesuximide . Additionally, the compound’s action may be affected by the patient’s renal or hepatic function, as these can impact the compound’s metabolism and excretion .
Analyse Biochimique
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific details of these effects are still being studied.
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specifics of these interactions are still being researched.
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of 2-Methyl-2-phenylsuccinimide vary with different dosages in animal models
Metabolic Pathways
It is known to interact with various enzymes or cofactors , but the specifics of these interactions and any effects on metabolic flux or metabolite levels are still being researched.
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is limited .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is limited .
Propriétés
IUPAC Name |
3-methyl-3-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(7-9(13)12-10(11)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDESUGJZUFALAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933704 | |
| Record name | 5-Hydroxy-3-methyl-3-phenyl-3,4-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1497-17-2 | |
| Record name | (±)-α-Methyl-α-phenylsuccinimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1497-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Desmethylmethsuximide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001497172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-3-methyl-3-phenyl-3,4-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-phenylsuccinimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-DESMETHYLMETHSUXIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X877DO1N9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical challenges are associated with quantifying Methsuximide and Normesuximide in biological samples, and how does the presented research address them?
A1: Quantifying Methsuximide and its metabolite, Normesuximide, in biological samples like plasma requires highly sensitive and specific methods due to the low concentrations typically present. Traditional analytical techniques often lack the required sensitivity or involve complex and time-consuming procedures.
Q2: Could you elaborate on the validation process of the UPLC-MS/MS method described in the research and its significance?
A2: The UPLC-MS/MS method underwent rigorous validation following the USFDA’s bioanalytical guidelines . This validation process is crucial to ensure the accuracy, precision, sensitivity, selectivity, and reproducibility of the analytical method. It involved evaluating various parameters like linearity, accuracy, precision, recovery, and stability. The researchers demonstrated that the developed method exhibited excellent linearity, accuracy, precision, and recovery for both Methsuximide and Normesuximide within the tested concentration ranges . This rigorous validation ensures the reliability and robustness of the method for its intended application in pharmacokinetic studies and potentially in clinical pharmacological practice.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)
![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)




![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)




